molecular formula C19H22N6O2S B2805334 3-(3-methoxyphenyl)-1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide CAS No. 2097869-06-0

3-(3-methoxyphenyl)-1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B2805334
CAS No.: 2097869-06-0
M. Wt: 398.49
InChI Key: AMNISKACIOJMJQ-UHFFFAOYSA-N
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Description

The compound “3-(3-methoxyphenyl)-1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide” is a derivative of thiadiazole . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It’s known that thiadiazole derivatives have a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .


Synthesis Analysis

The synthesis of thiadiazole derivatives is often achieved in high yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The formation of the 4-nitro isomer can be explained by the transfer of electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazole ring, which exhibits electron-accepting properties .


Molecular Structure Analysis

Thiadiazole is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .


Chemical Reactions Analysis

Thiadiazole derivatives have been found to display anticancer activities in various in vitro and in vivo models . The influence of the substituent on the compounds’ activity is depicted .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can vary depending on the specific compound. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Scientific Research Applications

Synthesis and Structural Characterization

One study focused on the synthesis and characterization of novel ligands with potential as PET radioligands for imaging CB1 receptors. The compounds synthesized display higher binding affinity and lower lipophilicity compared to existing ligands, indicating their promise for PET imaging applications (Fan et al., 2006). Similarly, another study reported the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide as a potential PET radiotracer for CB1 cannabinoid receptors, highlighting the versatility of pyrazole derivatives in neuroimaging (Katoch-Rouse & Horti, 2003).

Another significant contribution includes the synthesis, spectral, and X-ray crystal structure analysis of a pyrazole derivative, providing insights into its thermal stability, molecular geometry, and non-linear optical properties. This research underscores the structural complexity and potential application of such compounds in various scientific domains (Kumara et al., 2018).

Biological Activity and Potential Applications

Research has also explored the cytotoxicity of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, suggesting their potential in medical applications, including cancer therapy. The synthesized compounds were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the therapeutic potential of pyrazole derivatives (Hassan et al., 2014).

Moreover, a study on the molecular interaction of a pyrazole derivative as a CB1 cannabinoid receptor antagonist highlights the compound's pharmacological relevance. This research provides a foundation for developing drugs targeting cannabinoid receptors, which are of interest for treating various disorders (Shim et al., 2002).

Safety and Hazards

As with any chemical compound, safety and hazards associated with thiadiazole derivatives would depend on the specific compound and its intended use. It’s important to note that several thiadiazole-containing compounds have moved into clinical trials either as single agents or in combination with existing anticancer drugs .

Properties

IUPAC Name

5-(3-methoxyphenyl)-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S/c1-24-17(11-16(22-24)13-4-3-5-15(10-13)27-2)19(26)21-14-6-8-25(9-7-14)18-12-20-28-23-18/h3-5,10-12,14H,6-9H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNISKACIOJMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3CCN(CC3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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